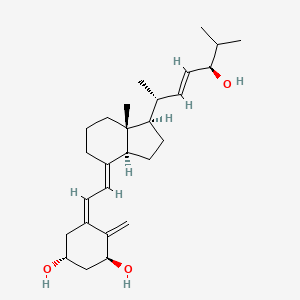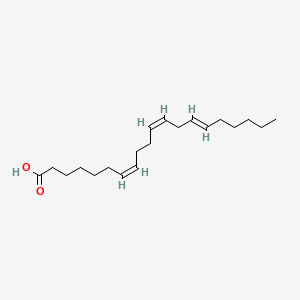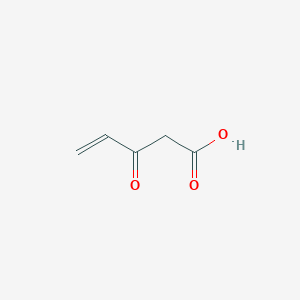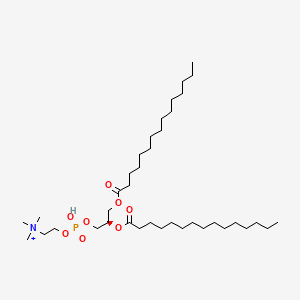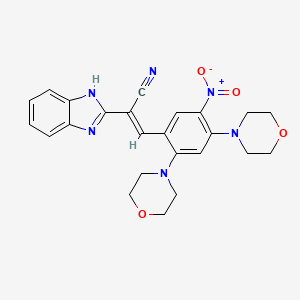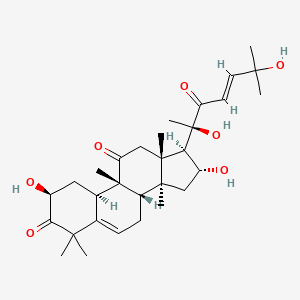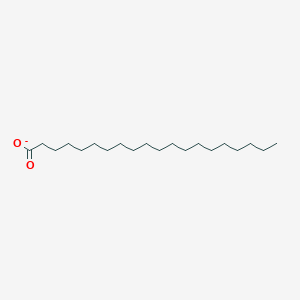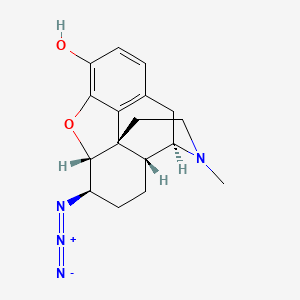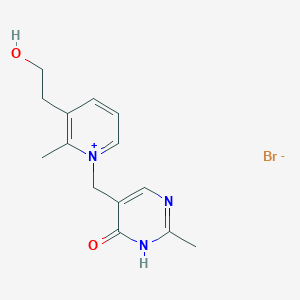
1-(4-Hydroxy-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxy-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium bromide is a pyridinium salt, a hydroxypyrimidine and an organic bromide salt. It contains a 1-(4-hydroxy-2-methylpyrimid-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium.
Scientific Research Applications
Organic-Inorganic Hybrid Compound Interactions
The compound has been studied for its interactions in an organic-inorganic hybrid fashion, involving hydrogen-bonded thiamine molecules and polymeric cadmium bromide/chloride anions. It forms one-dimensional anion ribbons created by edge-sharing octahedra and vertex-sharing tetrahedra, linked via various hydrogen bonding interactions (Hu et al., 2005).
Reactivity in Micelles and Microemulsions
This compound has been examined for its influence on the reactivity of functional surfactants in micelles and microemulsions. The research investigated its interaction with cationic micelles of hexadecyltrimethylammonium bromide, non-ionic micelles, and in oil/water microemulsion systems (Kivala et al., 2006).
Synthesis and Electronic Transitions in Dye Molecules
The compound's role in dye synthesis and its electronic transitions have been explored. It was involved in forming a new biscyanine dye, with electronic spectrum analysis revealing absorption maxima due to chromophore interactions (Skrypska et al., 2020).
Role in One-Pot Four Component Reactions
It plays a significant role in the one-pot four-component reactions involving 1-methylbarbituric acid, BrCN, and various aldehydes, leading to the formation of heterocyclic stable compounds (Jalilzadeh et al., 2011).
(Vapor + Liquid) Phase Equilibria in Absorption Refrigeration Technology
This compound has been tested for its application as a working fluid in absorption refrigeration technology. Its thermodynamic and physicochemical properties were analyzed, demonstrating potential uses in this field (Królikowska et al., 2019).
Tautomerism in Hydroxyethylamino Methylpyrimidin
Research on this compound includes its effect on the prototropic tautomerism of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one in different polarity media (Erkin & Krutikov, 2005).
properties
Molecular Formula |
C14H18BrN3O2 |
|---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one;bromide |
InChI |
InChI=1S/C14H17N3O2.BrH/c1-10-12(5-7-18)4-3-6-17(10)9-13-8-15-11(2)16-14(13)19;/h3-4,6,8,18H,5,7,9H2,1-2H3;1H |
InChI Key |
BLLOMHPIZIGHBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(NC2=O)C)CCO.[Br-] |
Canonical SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(NC2=O)C)CCO.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






